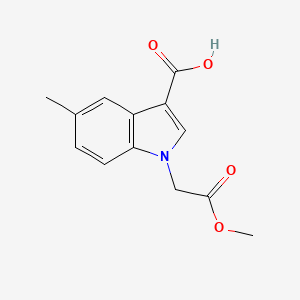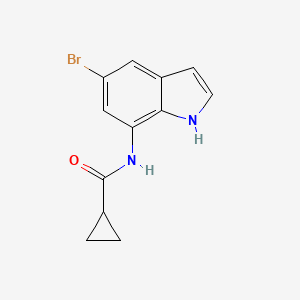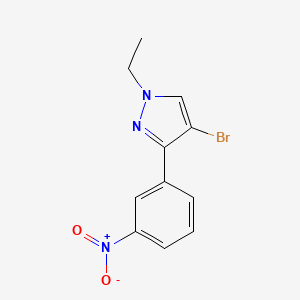![molecular formula C16H17NO3 B13887572 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene](/img/structure/B13887572.png)
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups and a methoxy group substituted with a 4-methylphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzene derivative followed by the introduction of the methoxy and methyl groups through substitution reactions. The reaction conditions often involve the use of strong acids or bases, along with specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the conditions under which it is studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]benzene: Lacks the nitro group, leading to different chemical properties and reactivity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-aminobenzene: Contains an amino group instead of a nitro group, resulting in different biological activity.
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-hydroxybenzene:
Uniqueness
1,3-Dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene is unique due to the combination of its nitro group and methoxy-substituted aromatic ring. This combination imparts specific reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-[(4-methylphenyl)methoxy]-2-nitrobenzene |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-14(7-5-11)10-20-15-8-12(2)16(17(18)19)13(3)9-15/h4-9H,10H2,1-3H3 |
Clave InChI |
KYJYWVJGWLANQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC(=C(C(=C2)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


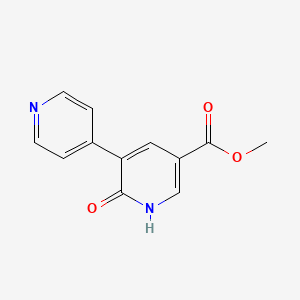


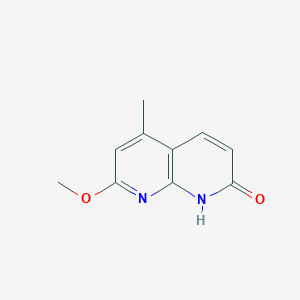
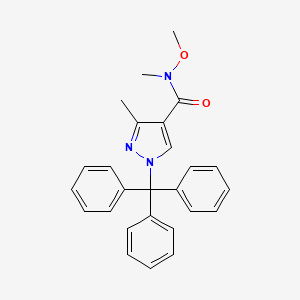
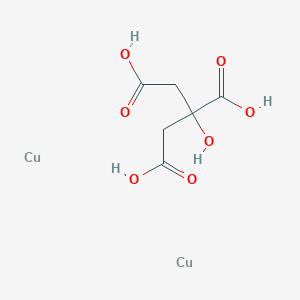
![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)

